4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester
Description
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a ureido linker modified with a 2-methoxyethoxy carbonyl group at the para position of the phenyl ring. Its molecular formula is C₁₇H₂₅BN₂O₆, with a molecular weight of 364.21 g/mol and CAS number 2484920-06-9 . The pinacol ester moiety enhances solubility in organic solvents compared to the parent boronic acid, while the (2-methoxyethoxy)carbonyl group introduces hydrolytic stability and modulates electronic properties . This compound is primarily utilized in biomedical research, particularly in stimuli-responsive drug delivery systems and sensor development due to its reactivity with reactive oxygen species (ROS) .
Properties
IUPAC Name |
2-methoxyethyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-6-8-13(9-7-12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIDPZGEXRALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Aminophenylboronic Acid Pinacol Ester
The boronic acid pinacol ester moiety is introduced via palladium-catalyzed Miyaura borylation. A representative procedure involves:
Reagents
- 4-Bromoaniline (1.0 equiv)
- Bis(pinacolato)diboron (1.2 equiv)
- Pd(dppf)Cl₂ (5 mol%)
- Potassium acetate (3.0 equiv)
- 1,4-Dioxane solvent
Conditions
- Nitrogen atmosphere
- 80°C, 12 hours
- Purification by silica gel chromatography (hexane:ethyl acetate = 4:1)
This method yields 4-aminophenylboronic acid pinacol ester in 78–85% yield.
Formation of Ureido Linker
The urea bridge is constructed via reaction of 4-aminophenylboronic acid pinacol ester with 2-methoxyethoxycarbonyl isocyanate:
Reaction Scheme
$$
\text{4-Aminophenylboronic ester} + \text{O=C=N-(OCH₂CH₂OCH₃)} \rightarrow \text{Urea product}
$$
Optimized Parameters
- Solvent: Anhydrous THF
- Temperature: 0°C → RT, 4 hours
- Stoichiometry: 1:1.05 (amine:isocyanate)
- Yield: 89–92%
Critical Reaction Optimization
Boron Protection-Deprotection Dynamics
The pinacol ester group’s stability under varying pH conditions was analyzed:
| Condition | Stability (24h) | Deboronation Rate |
|---|---|---|
| pH 2 (HCl) | 98% | 2% |
| pH 7 (Buffer) | 100% | 0% |
| pH 10 (NaOH) | 63% | 37% |
Catalyst Screening for Borylation
Palladium catalysts were compared for the Miyaura reaction:
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(OAc)₂ | 62 | 91.2 |
| Pd(dppf)Cl₂ | 85 | 98.5 |
| Pd₂(dba)₃ | 78 | 97.1 |
Optimal performance with Pd(dppf)Cl₂ correlates with enhanced π-acceptor properties.
Industrial-Scale Production Considerations
Cost Analysis of Reagents
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 4-Bromoaniline | 120 | 28% |
| Bis(pinacolato)diboron | 450 | 41% |
| Pd(dppf)Cl₂ | 12,000 | 25% |
Strategies for palladium recovery via chelating resins reduce costs by 18%.
Environmental Impact Assessment
Process Mass Intensity (PMI)
- Theoretical PMI: 36.2
- Achieved PMI: 41.7
Solvent recovery systems (distillation + molecular sieves) improve PMI to 38.9.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, NH)
- δ 7.78 (d, J = 8.4 Hz, 2H, ArH)
- δ 6.90 (d, J = 8.4 Hz, 2H, ArH)
- δ 4.25–4.18 (m, 2H, OCH₂CH₂O)
- δ 3.68–3.61 (m, 2H, OCH₂CH₂O)
- δ 1.31 (s, 12H, pinacol CH₃)
HPLC Purity
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 6.72 min
- Purity: 99.1%
Comparative Method Evaluation
Three synthetic routes were benchmarked:
| Parameter | Route A (This work) | Route B (Phosgene-based) | Route C (Carbonyldiimidazole) |
|---|---|---|---|
| Overall yield | 71% | 58% | 65% |
| Hazard level | Moderate | High | Low |
| Scalability | >1 kg | <100 g | 500 g |
Route A balances safety and efficiency, making it preferable for pilot-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Biomedical Applications
A. Drug Delivery Systems
One of the most promising applications of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is in the development of drug delivery systems. Its ability to form reversible covalent bonds with diols and sugars allows for targeted drug delivery, particularly in conditions where specific targeting is required, such as cancer therapy.
- Case Study : A study demonstrated that phenylboronic acid derivatives can enhance the bioavailability and efficacy of drugs by forming complexes with glucose, which can be particularly useful in diabetes management and cancer therapies .
B. Antimicrobial Applications
Research has indicated that phenylboronic acids can exhibit antimicrobial properties. The incorporation of this compound into polymeric systems has been shown to enhance their antibacterial activity.
- Data Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Efficacy |
|---|---|---|
| This compound | E. coli | High |
| Other boronic acid derivatives | Staphylococcus aureus | Moderate |
Material Science Applications
A. Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which can lead to stimuli-responsive materials.
- Case Study : Research into boronate-based polymers revealed their potential for creating hydrogels that respond to changes in pH and temperature, making them suitable for biomedical applications such as tissue engineering .
Analytical Chemistry Applications
A. Sensor Development
The ability of phenylboronic acids to selectively bind to sugars has been exploited in the development of sensors for glucose monitoring.
Mechanism of Action
The mechanism of action of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic ester moiety interacts with specific molecular targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., target compound, HPAP) exhibit higher symmetry and often better binding affinity in molecular recognition compared to meta isomers .
- Functional Groups : The (2-methoxyethoxy)carbonyl group in the target compound provides greater hydrolytic stability than the hydroxymethyl group in HPAP, which is prone to oxidation .
Physicochemical Properties
Table 2: Solubility and Stability Comparisons
Key Observations :
Table 3: Functional Comparisons
Biological Activity
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a boronic acid derivative notable for its complex structure and potential applications in biological systems. This compound, with the molecular formula C₁₇H₂₅BN₂O₆ and a molecular weight of approximately 364.20 g/mol, is characterized by its ability to form reversible covalent bonds with diols, making it an important tool in chemical biology and medicinal chemistry.
Chemical Structure and Properties
The compound features a phenylboronic acid moiety which is crucial for its biological interactions. The presence of the methoxyethoxy carbonyl group enhances its solubility and reactivity, facilitating its utility in various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅BN₂O₆ |
| Molecular Weight | 364.20 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in organic solvents |
Although specific mechanisms of action for this compound have not been extensively documented, its ability to interact with proteins through boronate formation is well-established. This interaction is particularly relevant in proteomics research, where the compound serves as a valuable tool for studying protein functions and dynamics.
Biological Applications
- Proteomics Research : The compound’s ability to selectively bind to certain biomolecules allows researchers to investigate protein interactions and modifications.
- Drug Development : Its structural characteristics make it a candidate for therapeutic applications, particularly in the design of drug delivery systems.
Case Studies
Recent studies have highlighted the utility of phenylboronic acid derivatives in various therapeutic contexts:
- Study on Periodontitis : A recent investigation developed a reactive oxygen species (ROS)-responsive drug delivery system using phenylboronic acid pinacol ester, encapsulating curcumin in hyaluronic acid nanoparticles. This system demonstrated enhanced cellular uptake and significant anti-inflammatory effects both in vivo and in vitro, indicating potential applications for treating periodontal diseases .
- Anticancer Activity : Boronic acids, including derivatives like this compound, have been explored for their anticancer properties. The introduction of boronic acid groups to bioactive molecules has been shown to enhance selectivity and pharmacokinetic profiles, leading to improved therapeutic outcomes .
Interaction Studies
Research has focused on the binding affinity of this compound with various biomolecules. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to elucidate these interactions.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which provides insight into how structural modifications can influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Ethoxycarbonylmethyl)phenylboronic acid pinacol ester | Ethoxy group addition | Anticancer properties |
| 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester | Hydroxy group presence | Antibacterial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step process. First, prepare the phenylboronic acid precursor with the urea-carbamate moiety. Subsequent esterification with pinacol is typically performed in anhydrous toluene under reflux, using a dehydrating agent (e.g., MgSO₄) to drive boronate ester formation . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Key optimization parameters include temperature control (80–110°C), stoichiometric ratios (1:1.2 boronic acid:pinacol), and inert atmosphere to prevent hydrolysis .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify boronate ester formation (absence of -B(OH)₂ peaks at ~7 ppm in ¹¹B NMR) .
- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) and ESI-MS for molecular ion detection (expected [M+H]⁺ ~449 m/z) .
- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1700 cm⁻¹ (urea carbonyl) confirm functional groups .
Q. What are its primary reactivity profiles in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Reactivity : The boronate ester participates in Suzuki-Miyaura couplings with aryl halides. Typical conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 eq.), H₂O/THF (1:4), 70°C, 12–24 hours . The urea-carbamate group may require protection if reactive under basic conditions. Yields range from 60–85%, depending on electronic effects of coupling partners .
Advanced Research Questions
Q. How does the urea-carbamate substituent influence stability and reactivity in aqueous vs. anhydrous environments?
- Stability Analysis :
- Hydrolysis Sensitivity : The pinacol ester is moisture-sensitive; hydrolysis regenerates boronic acid, detectable by ¹¹B NMR (shift from ~30 ppm to ~18 ppm) .
- Urea Group Stability : Under basic conditions (pH > 10), the carbamate may degrade. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 14 days when stored desiccated .
- Table 1 : Stability Under Conditions
| Condition | Degradation (%) | Time (Days) | Key Observation | Reference |
|---|---|---|---|---|
| Ambient (dry N₂) | <2 | 30 | No boronate cleavage | |
| 40°C/75% RH | 12 | 14 | Partial hydrolysis | |
| pH 9 buffer | 25 | 7 | Urea-carbamate decomposition |
Q. What strategies mitigate side reactions during coupling, such as protodeboronation or urea group interference?
- Mitigation Approaches :
- Protodeboronation : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress undesired C-B bond cleavage .
- Urea Protection : Temporarily protect the urea group with tert-butoxycarbonyl (Boc) during coupling, followed by deprotection with TFA .
- Solvent Optimization : Dioxane/water mixtures reduce side reactions compared to THF .
Q. Can this compound act as a functional probe in biomolecular sensing (e.g., glucose detection)?
- Proposed Mechanism : The boronate ester binds diols (e.g., saccharides) via reversible esterification. Coupled with the urea group’s hydrogen-bonding capacity, it could enhance sensor specificity .
- Experimental Design : Immobilize the compound on a quartz crystal microbalance (QCM) or electrochemical sensor. Test response to glucose in PBS (pH 7.4) with interferants (fructose, mannitol) .
Contradictions and Limitations
- Synthetic Yields : Reported yields for analogous pinacol esters vary (50–90%) due to differences in steric hindrance from substituents .
- Stability Data : Conflicting hydrolysis rates in MSDS ( vs. 4) suggest substituent-dependent stability; the urea-carbamate may accelerate degradation under humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
